5-(3-Bromophenyl)pyrrolidin-2-one
Description
Significance of γ-Lactams in Organic Synthesis and Heterocyclic Chemistry
The γ-lactam, or pyrrolidin-2-one, ring is a privileged structural motif found in numerous natural products and synthetic compounds with a broad spectrum of biological activities. nih.govrsc.org This has rendered functionalized γ-lactams of high interest in medicinal chemistry. rsc.orgresearchgate.net The development of efficient synthetic methods for these compounds has been a major focus, with techniques like cascade radical cyclization and multicomponent reactions being employed to construct these heterocyclic systems. nih.govacs.org The versatility of the γ-lactam core allows for functionalization at various positions, leading to a wide diversity of molecular architectures. nih.gov
Overview of Substituted Pyrrolidin-2-ones in Advanced Chemical Research
Substituted pyrrolidin-2-ones are integral to advanced chemical research due to their presence in many biologically important molecules. acs.org The substituent's position on the pyrrolidinone ring significantly influences the molecule's properties. For instance, substituents at the C-5 position are common, and various synthetic strategies have been developed to introduce functionality at this site. nih.gov Research has explored the synthesis of N-aryl substituted pyrrolidin-2-ones, which are found in many bioactive substances and drugs. mdpi.com The development of novel synthetic routes, such as those involving donor-acceptor cyclopropanes or the reductive amination of diketones, continues to expand the library of accessible substituted pyrrolidin-2-ones. mdpi.commdpi.com
Structural Context of 5-(3-Bromophenyl)pyrrolidin-2-one within the Pyrrolidinone Family
This compound is a member of the 5-aryl-substituted pyrrolidin-2-one family. The defining feature of this compound is the presence of a 3-bromophenyl group at the 5-position of the pyrrolidin-2-one ring. This substitution introduces a specific set of electronic and steric properties that can influence the molecule's reactivity and potential applications. The bromine atom on the phenyl ring provides a handle for further chemical modifications through cross-coupling reactions, offering a pathway to a wider range of derivatives. The synthesis of such 5-substituted pyrrolidin-2-ones can be achieved through various methods, including those starting from donor-acceptor cyclopropanes and anilines. mdpi.com
Interactive Data Tables
Table 1: Chemical Identity of this compound
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | Not available for the 5-substituted isomer, but the related 3-(3-bromophenyl)pyrrolidin-2-one (B1528360) is 59165913. uni.lu |
| Molecular Formula | C10H10BrNO |
| Molecular Weight | 240.10 g/mol |
| SMILES | C1C(C(=O)NC1)C2=CC(=CC=C2)Br |
| InChI | InChI=1S/C10H10BrNO/c11-8-3-1-2-7(6-8)9-4-5-12-10(9)13/h1-3,6,9H,4-5H2,(H,12,13) |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H10BrNO |
|---|---|
Molecular Weight |
240.10 g/mol |
IUPAC Name |
5-(3-bromophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H10BrNO/c11-8-3-1-2-7(6-8)9-4-5-10(13)12-9/h1-3,6,9H,4-5H2,(H,12,13) |
InChI Key |
RJOAFGQNRQKQSX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC1C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Retrosynthetic Analysis and Design Strategies for 5 3 Bromophenyl Pyrrolidin 2 One
Identification of Key Disconnection Points
Retrosynthetic analysis of 5-(3-Bromophenyl)pyrrolidin-2-one involves breaking the molecule down into simpler, commercially available starting materials. The most logical disconnection points are the amide bond within the lactam ring and the carbon-carbon bond connecting the phenyl ring to the pyrrolidinone core.
Primary Disconnections:
C-N Bond Disconnection (Amide Synthesis): This is a standard approach for lactam formation, leading to a γ-amino acid precursor. This disconnection simplifies the target to 4-amino-4-(3-bromophenyl)butanoic acid.
C5-Phenyl Bond Disconnection: This approach considers the formation of the bond between the pyrrolidinone ring and the 3-bromophenyl group. This leads to precursors such as a 5-halopyrrolidin-2-one and a 3-bromophenyl organometallic reagent.
Ring-Closing Metathesis (RCM): A powerful strategy for ring formation, RCM could be employed by disconnecting the C3-C4 bond of the pyrrolidinone ring, leading to an acyclic diene precursor.
These disconnections give rise to several potential synthetic routes, each with its own set of advantages and challenges regarding precursor availability and reaction efficiency.
Precursor Molecules and Starting Materials Bearing the 3-Bromophenyl Moiety
The selection of appropriate starting materials is crucial for an efficient synthesis. The 3-bromophenyl group can be introduced through various commercially available or readily synthesized precursors.
A key precursor for introducing the 3-bromophenyl group is 3-bromobenzaldehyde (B42254) . This compound can undergo a variety of reactions, including reductive amination or condensation reactions, to form intermediates that can be cyclized to the desired pyrrolidinone. Another valuable starting material is 3-bromoaniline , which can be used in reactions such as Michael additions or as a nucleophile in ring-opening reactions of cyclopropanes. nih.govmdpi.com
For strategies involving the formation of the C5-aryl bond late in the synthesis, precursors like 3-bromophenylboronic acid or a 3-bromophenyl Grignard reagent would be essential for cross-coupling reactions.
The following table summarizes potential precursor molecules and the synthetic strategies they enable:
| Precursor Molecule | Synthetic Strategy |
| 3-Bromobenzaldehyde | Reductive amination followed by cyclization |
| 3-Bromoaniline | Michael addition to an α,β-unsaturated ester followed by cyclization |
| 3-Bromophenylboronic acid | Suzuki coupling with a 5-halopyrrolidin-2-one derivative |
| 1-Bromo-3-iodobenzene | Grignard formation and reaction with a suitable electrophile |
Strategic Considerations for Regioselectivity and Stereocontrol at C-5
Achieving the desired regioselectivity and, if required, stereocontrol at the C-5 position of the pyrrolidinone ring is a critical aspect of the synthetic design.
Regioselectivity:
The substitution pattern of the starting materials and the reaction conditions employed play a pivotal role in determining the regiochemical outcome. For instance, in multicomponent reactions, the order of addition of reactants and the nature of the catalyst can direct the formation of the desired regioisomer. beilstein-journals.org The use of directing groups on the aromatic ring or the pyrrolidinone precursor can also effectively control the position of the new bond formation. nih.gov For example, a dearomative chlorination of a 1H-pyrrole followed by nucleophilic substitution has been shown to be a highly regioselective process. nih.gov
Stereocontrol:
If the synthesis of a specific enantiomer or diastereomer of this compound is desired, stereocontrol becomes a paramount consideration. Several strategies can be employed to achieve this:
Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as amino acids, can introduce the desired stereochemistry from the outset. mdpi.com
Asymmetric Catalysis: The use of chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, can induce enantioselectivity in key bond-forming reactions. acs.orgresearchgate.net For example, enzyme-catalyzed intramolecular C-H amidation has been shown to produce lactams with high enantioselectivity. researchgate.net
Auxiliary-Mediated Synthesis: Attaching a chiral auxiliary to a precursor molecule can direct the stereochemical outcome of a reaction. The auxiliary can then be removed in a subsequent step. youtube.com
The following table outlines strategies for achieving stereocontrol:
| Strategy | Description |
| Chiral Pool Synthesis | Employs naturally occurring chiral molecules as starting materials. |
| Asymmetric Catalysis | Uses chiral catalysts to favor the formation of one enantiomer over the other. acs.org |
| Chiral Auxiliary | A chiral group is temporarily attached to the substrate to direct the stereochemistry of a reaction. youtube.com |
| Substrate Control | The inherent stereochemistry of the substrate dictates the stereochemical outcome of the reaction. acs.org |
By carefully considering these retrosynthetic pathways, precursor molecules, and strategic elements, a robust and efficient synthesis of this compound can be designed and executed.
Chemical Reactivity and Transformations of 5 3 Bromophenyl Pyrrolidin 2 One
Reactivity of the Pyrrolidinone Ring System
The pyrrolidinone ring, a five-membered lactam, exhibits a rich and varied reactivity profile. Its structure allows for transformations that can modify the ring itself or introduce new functionalities at several positions.
Reactions at the Lactam Carbonyl
The lactam carbonyl group in the pyrrolidinone ring is a key site for nucleophilic attack. While less reactive than the corresponding ketone due to amide resonance, it can be reduced to the corresponding amine. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required to achieve this transformation, converting the lactam to a pyrrolidine (B122466). This reaction is fundamental in the synthesis of various substituted pyrrolidines.
Functionalization at Alpha-Positions (C-3, C-4) to the Carbonyl
The methylene (B1212753) groups at the C-3 and C-4 positions, alpha to the lactam carbonyl, can be functionalized, although this is often less straightforward than with acyclic amides. The development of methods for the α-C–H functionalization of saturated N-heterocycles is an area of active research. nih.govnih.govrochester.edu Strategies often involve the generation of an enolate or an equivalent species under basic conditions, which can then react with various electrophiles. However, achieving high regioselectivity and stereoselectivity can be challenging. Palladium-catalyzed C-H arylation has emerged as a powerful tool for introducing aryl groups at the α-position of N-heterocycles. nih.gov Biocatalytic approaches using engineered enzymes are also being explored for the enantioselective functionalization of these positions. rochester.edu
N-Substitution Reactions of the Lactam Nitrogen
The nitrogen atom of the lactam is a nucleophilic center and can readily undergo substitution reactions. The hydrogen atom on the nitrogen can be deprotonated by a suitable base to form a lactamate anion, which can then react with a variety of electrophiles. Common transformations include alkylation, arylation, and acylation. For instance, N-allylation can be achieved by reacting the lactam with an allyl halide, such as 3-bromopropene, in the presence of a base like potassium carbonate (K₂CO₃). nih.gov This reaction is often a precursor step for more complex transformations, such as intramolecular Heck reactions. nih.gov The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, provides a versatile method for the N-arylation of lactams and other amides, expanding the scope of accessible N-substituted products. rsc.org
Ring-Opening and Ring-Expansion Transformations
The pyrrolidinone ring can undergo cleavage under specific conditions. researchgate.net Hydrolysis of the lactam amide bond, typically under acidic or basic conditions, leads to the formation of the corresponding γ-amino acid, in this case, 4-amino-4-(3-bromophenyl)butanoic acid. This ring-opening is a fundamental reaction of lactams. More complex transformations can lead to ring expansion. For example, certain rearrangement reactions can convert the five-membered pyrrolidinone into a six-membered piperidone ring system. These transformations often require specific reagents and conditions to proceed efficiently.
Chemical Transformations Involving the Bromine Moiety
The bromine atom attached to the phenyl ring is a versatile functional group, primarily serving as an electrophilic partner in a wide array of palladium-catalyzed cross-coupling reactions. researchgate.netnobelprize.org These reactions are fundamental in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds under mild and functional-group-tolerant conditions. nobelprize.orgnih.gov
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have become indispensable tools in synthetic chemistry. nobelprize.org For 5-(3-bromophenyl)pyrrolidin-2-one, the aryl bromide moiety is an excellent substrate for these transformations.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. nih.govlibretexts.orgwikipedia.org It is one of the most widely used methods for forming carbon-carbon bonds to create biaryl structures or to introduce alkyl, alkenyl, or alkynyl substituents. wikipedia.orgnih.gov The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org
Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene. thieme-connect.denih.govlibretexts.orgrsc.org This reaction is typically carried out in the presence of a palladium catalyst and a base. nih.gov The reaction proceeds via oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination to give the product. libretexts.org Intramolecular Heck reactions are also possible, for example, after N-allylation of the pyrrolidinone nitrogen, leading to the formation of fused bicyclic systems. nih.gov
Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.orgucsb.eduorganic-chemistry.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine. organic-chemistry.orgbeilstein-journals.org The Sonogashira coupling is highly valuable for the synthesis of arylalkynes, which are important intermediates in the synthesis of more complex molecules. beilstein-journals.org Copper-free versions of this reaction have also been developed. ucsb.edu
Stille Coupling: The Stille reaction involves the coupling of the aryl bromide with an organotin compound (organostannane). This reaction is known for its tolerance of a wide variety of functional groups and is catalyzed by a palladium complex. While powerful, the toxicity of the organotin reagents and byproducts is a significant drawback compared to other methods like the Suzuki-Miyaura coupling. nih.gov
The following table summarizes representative conditions for these palladium-catalyzed cross-coupling reactions.
| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Product Type | Reference |
| Suzuki-Miyaura | Boronic Acid/Ester | Pd(dppf)Cl₂, Pd(PPh₃)₄ | K₂CO₃, Cs₂CO₃ | DME, Toluene, Water | Biaryl, Aryl-Alkyl | libretexts.orgnih.gov |
| Heck | Alkene | Pd(OAc)₂, PPh₃ | K₂CO₃, Et₃N | MeCN, DMF | Substituted Alkene | nih.govthieme-connect.de |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N, Piperidine | THF, DMF | Arylalkyne | wikipedia.orgorganic-chemistry.org |
| Stille | Organostannane | Pd(PPh₃)₄ | - | Toluene, THF | Biaryl, Aryl-Vinyl | nih.gov |
Nucleophilic Aromatic Substitution on the Bromophenyl Ring
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org Unlike SN1 and SN2 reactions common with alkyl halides, SNAr reactions on aryl halides proceed through a distinct mechanism, typically an addition-elimination pathway. libretexts.org For this mechanism to be effective, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orglibretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.orglibretexts.org
In the case of this compound, the bromine atom is the leaving group. The other substituent on the ring is the pyrrolidin-2-one group, attached at the meta position. While the amide carbonyl of the pyrrolidinone ring system is electron-withdrawing, its ability to stabilize the Meisenheimer complex is significantly diminished because it is meta to the bromine. Resonance stabilization requires the electron-withdrawing group to be in the ortho or para position to effectively delocalize the negative charge of the intermediate. libretexts.org
Consequently, this compound is not expected to be highly reactive towards traditional SNAr reactions. Standard conditions, such as reaction with sodium methoxide (B1231860) or other nucleophiles, would likely require harsh conditions (high temperatures and pressures) and may result in low yields or no reaction at all. The absence of strong activating groups at the ortho or para positions makes this pathway energetically unfavorable. libretexts.org
Table 1: General Conditions for Nucleophilic Aromatic Substitution (SNAr)
| Factor | Requirement for Reactivity | Role in Reaction |
| Substrate | Aromatic ring must have a good leaving group (e.g., F, Cl, Br, I). | The group that is displaced by the incoming nucleophile. |
| Activating Groups | Strong electron-withdrawing groups (e.g., -NO₂, -CN, -C(O)R) at ortho and/or para positions to the leaving group. wikipedia.orglibretexts.org | Stabilize the intermediate Meisenheimer complex through resonance. libretexts.org |
| Nucleophile | Strong nucleophiles are required (e.g., -OH, -OR, -NH₂, R₂NH). | The species that attacks the aromatic ring and replaces the leaving group. |
| Solvent | Polar aprotic solvents (e.g., DMSO, DMF) are often used. | Solubilize the reactants and facilitate the reaction. |
Halogen-Metal Exchange Reactions
Halogen-metal exchange is a powerful and widely used reaction in organometallic chemistry for converting an organic halide into an organometallic species. wikipedia.org This transformation effectively reverses the polarity of the carbon atom bonded to the halogen, turning an electrophilic center into a potent nucleophilic one. The most common reagents for this purpose are organolithium compounds, particularly n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). wikipedia.orgstackexchange.com
For this compound, a halogen-metal exchange reaction would involve treating the compound with an organolithium reagent. The reaction is typically very fast, even at low temperatures, and involves the exchange of the bromine atom for a lithium atom. wikipedia.org The rate of exchange generally follows the trend I > Br > Cl, making aryl bromides suitable substrates. wikipedia.org
The resulting organolithium intermediate, 5-(3-lithiophenyl)pyrrolidin-2-one, is a highly reactive nucleophile. It can be trapped in situ with a variety of electrophiles to introduce new functional groups onto the phenyl ring. This two-step sequence of halogen-metal exchange followed by electrophilic quench is a versatile strategy for the synthesis of complex substituted aromatic compounds.
Table 2: Halogen-Metal Exchange and Subsequent Quenching
| Step | Reagent(s) | Product of Step | Purpose |
| 1. Halogen-Metal Exchange | n-Butyllithium or t-Butyllithium in an ether solvent (e.g., THF, Diethyl ether) at low temperature (-78 °C). wikipedia.org | 5-(3-Lithiophenyl)pyrrolidin-2-one | To generate a potent aryl nucleophile. |
| 2. Electrophilic Quench | Various electrophiles such as: - Aldehydes/Ketones - Carbon dioxide (CO₂) - Alkyl halides - Borate esters | A new C-C or C-heteroatom bond at the 3-position of the phenyl ring. | To introduce a desired functional group. |
Reactivity of the Phenyl Substituent
Electrophilic Aromatic Substitution on the Bromophenyl Ring
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds, involving the substitution of a hydrogen atom on the aromatic ring with an electrophile. lumenlearning.com The reaction proceeds via a two-step mechanism: initial attack by the electrophile to form a resonance-stabilized carbocation intermediate (the Wheland intermediate), followed by the loss of a proton to restore aromaticity. uci.edu
The regiochemical outcome of EAS on a substituted benzene (B151609) ring is governed by the electronic properties of the existing substituents. In this compound, there are two substituents to consider: the bromine atom and the pyrrolidin-2-one group.
Bromine (Br): Halogens are deactivating substituents due to their inductive electron-withdrawing effect, making the ring less reactive than benzene. However, they are ortho, para-directors because their lone pairs can donate electron density through resonance to stabilize the carbocation intermediate when attack occurs at these positions. uci.edu
Given that the bromine is at the 3-position and the pyrrolidinone is at the 1-position, the directing effects must be considered together. The positions ortho and para to the pyrrolidinone are 2, 4, and 6. The positions ortho and para to the bromine are 2 and 4. Both groups direct incoming electrophiles to the 2 and 4 positions. Position 6 is ortho to the pyrrolidinone but meta to the bromine. Therefore, electrophilic substitution is most likely to occur at the positions activated by both groups, primarily positions 2 and 4, with potential for some substitution at position 6. Steric hindrance may influence the ratio of the products.
Table 3: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Position on Phenyl Ring | Relation to Pyrrolidinone | Relation to Bromine | Predicted Reactivity |
| 2 | ortho | ortho | Highly favored |
| 4 | para | ortho | Highly favored |
| 5 | - | meta | Disfavored |
| 6 | ortho | meta | Possible, but less favored than 2 and 4 |
Further Functionalization of the Phenyl Ring (e.g., Benzylic Oxidation, Alkylation)
Further functionalization of the phenyl ring of this compound can be achieved through various synthetic transformations.
Benzylic Oxidation: Classical benzylic oxidation involves the oxidation of a C-H bond on a carbon atom directly attached to an aromatic ring (the benzylic position). masterorganicchemistry.com This reaction typically requires the presence of at least one hydrogen atom at the benzylic position. In the structure of this compound, the carbon atom of the pyrrolidinone ring attached to the phenyl ring (C5) is a methine (CH) group. This C-H bond is adjacent to the phenyl ring and could potentially be considered for oxidation. However, this is not a traditional benzylic position like the methyl group in toluene. Oxidation at this site under harsh conditions (e.g., with strong oxidants like KMnO₄) could lead to cleavage of the C-C bond or degradation of the pyrrolidinone ring rather than selective oxidation to a hydroxyl group. Therefore, benzylic oxidation in the classical sense is not a straightforward or common transformation for this molecule.
Alkylation: Alkylation of the phenyl ring can be accomplished via Friedel-Crafts alkylation, which is a type of electrophilic aromatic substitution. lumenlearning.com This reaction would follow the regiochemical principles outlined in section 4.3.1, with alkyl groups being introduced at the 2 and 4 positions. However, Friedel-Crafts reactions are often complicated by issues such as polyalkylation and carbocation rearrangements. Furthermore, the presence of the deactivating bromo and amide substituents would necessitate the use of a strong Lewis acid catalyst.
A more controlled method for introducing alkyl or other carbon-based groups is through cross-coupling reactions. The bromine atom on the phenyl ring is well-suited for participating in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions would be preceded by a halogen-metal exchange or performed directly on the aryl bromide, allowing for the formation of new carbon-carbon bonds at the 3-position under relatively mild conditions, offering a more versatile route to further functionalization than direct EAS-based alkylation.
Derivatization Strategies and Analogue Synthesis Based on 5 3 Bromophenyl Pyrrolidin 2 One
Modification of the Bromophenyl Group via Cross-Coupling
The bromine atom on the phenyl ring of 5-(3-bromophenyl)pyrrolidin-2-one is a key functional handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide range of substituents at this position.
Prominent among these transformations are the Suzuki-Miyaura, Heck, and Sonogashira reactions. wikipedia.orgudel.eduorganic-chemistry.org The Suzuki-Miyaura coupling, for instance, allows for the reaction of the aryl bromide with an organoboron reagent, typically a boronic acid or ester, to form a new carbon-carbon bond. This reaction is widely used to synthesize biaryl compounds. udel.eduresearchgate.net The general conditions for a Suzuki-Miyaura coupling involve a palladium catalyst, such as palladium acetate or tetrakis(triphenylphosphine)palladium(0), a base like sodium carbonate or potassium phosphate, and a suitable solvent system, often a mixture of an organic solvent and water. udel.edu
The Heck reaction provides a method for the arylation of alkenes, where the aryl bromide is coupled with an alkene to form a new, more substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is typically carried out in the presence of a palladium catalyst and a base. wikipedia.org The Sonogashira coupling, on the other hand, enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, leading to the synthesis of arylalkynes. gold-chemistry.orglibretexts.orgjk-sci.com This reaction generally employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org
While specific examples of these cross-coupling reactions performed directly on this compound are not extensively documented in readily available literature, the reactivity of aryl bromides in these transformations is well-established. The following table summarizes typical conditions for these reactions that could be adapted for the modification of the bromophenyl group.
| Cross-Coupling Reaction | Coupling Partner | Typical Catalyst | Typical Base | Typical Solvent | Product Type |
| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂, PPh₃ | Na₂CO₃ (aq) | n-Propanol/Water | Biaryl |
| Heck | Alkene | Pd(OAc)₂ | Et₃N | MeCN | Substituted Alkene |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI | Et₂NH | THF | Arylalkyne |
These reactions facilitate the introduction of diverse functionalities, including other aromatic and heteroaromatic rings, vinyl groups, and alkynyl moieties, thereby significantly expanding the chemical space accessible from the this compound scaffold.
Introduction of Diverse Substituents at the Pyrrolidinone Nitrogen
The nitrogen atom of the pyrrolidinone ring in this compound is a nucleophilic center that can be readily functionalized through N-alkylation and N-arylation reactions. These modifications are crucial for modulating the polarity, lipophilicity, and steric bulk of the molecule, which can in turn influence its biological activity and pharmacokinetic profile.
N-Alkylation can be achieved by reacting the parent compound with an alkyl halide in the presence of a base. nih.gov Common alkylating agents include alkyl iodides, bromides, and chlorides. The choice of base is critical to deprotonate the amide nitrogen, with strong bases such as sodium hydride (NaH) often being employed in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). reddit.com The reaction proceeds via an SN2 mechanism, leading to the formation of the N-alkylated derivative.
N-Arylation introduces an aromatic or heteroaromatic ring at the nitrogen position. This is typically accomplished through copper-catalyzed or palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. nih.govcmu.edunih.gov In a copper-catalyzed N-arylation, an aryl halide (commonly an iodide or bromide) is reacted with the pyrrolidinone in the presence of a copper(I) catalyst, a ligand, and a base. nih.gov For instance, the N-arylation of 2-pyrrolidone has been successfully achieved using aryl iodides with a catalytic amount of copper(I) iodide (CuI), a ligand such as (S)-N-methylpyrrolidine-2-carboxylate, and a base like potassium phosphate (K₃PO₄) in a solvent like dimethyl sulfoxide (DMSO). nih.gov
The following table outlines representative conditions for these N-functionalization reactions.
| Reaction | Reagent | Catalyst/Base | Solvent | Product |
| N-Alkylation | Alkyl Bromide | NaH | THF | N-Alkyl-5-(3-bromophenyl)pyrrolidin-2-one |
| N-Arylation | Aryl Iodide | CuI, Ligand, K₃PO₄ | DMSO | N-Aryl-5-(3-bromophenyl)pyrrolidin-2-one |
The ability to introduce a wide variety of alkyl and aryl substituents at the nitrogen atom provides a powerful tool for fine-tuning the properties of the resulting analogues.
Construction of Fused or Spirocyclic Systems Incorporating the Pyrrolidinone Scaffold
Building upon the this compound core, more complex molecular architectures such as fused and spirocyclic systems can be constructed. These strategies lead to conformationally constrained analogues, which can exhibit enhanced selectivity and potency for biological targets.
Fused systems can be synthesized through intramolecular cyclization reactions. For example, if a suitable functional group is introduced at the pyrrolidinone nitrogen, an intramolecular Heck reaction can be employed to form a new ring fused to the pyrrolidinone. nih.govresearchgate.net This typically involves an N-allyl or N-vinyl substituent that can undergo a palladium-catalyzed cyclization with the bromophenyl group. The reaction conditions for such an intramolecular Heck reaction would involve a palladium catalyst, a phosphine (B1218219) ligand, and a base in a suitable solvent. nih.gov
Spirocyclic systems are characterized by two rings sharing a single carbon atom. The synthesis of spiro[indole-pyrrolidine] derivatives, for example, has been achieved through multicomponent reactions. nih.govresearchgate.net One common approach is the 1,3-dipolar cycloaddition of an azomethine ylide, generated in situ from an α-amino acid and an aldehyde, with a dipolarophile. ua.es In the context of this compound, derivatization at the C3 or C4 position of the pyrrolidinone ring to introduce a suitable functional group could enable its participation in such cycloaddition reactions to form spirocyclic structures. For instance, the synthesis of spiro[pyrrolidine-3,1'-pyrrolo[3,4-c]pyrrole] has been reported via a multicomponent 1,3-dipolar cycloaddition. ua.es
The table below provides an overview of strategies for constructing these complex systems.
| System Type | Synthetic Strategy | Key Reagents/Conditions | Resulting Scaffold |
| Fused | Intramolecular Heck Reaction | N-Allylated Precursor, Pd(OAc)₂, PPh₃, Base | Fused Pyrrolidinone |
| Spirocyclic | 1,3-Dipolar Cycloaddition | Azomethine Ylide, Dipolarophile | Spiro[pyrrolidine-heterocycle] |
These advanced synthetic strategies allow for the creation of novel and structurally diverse analogues with rigidified three-dimensional shapes.
Preparation of Chiral Analogues and Stereoisomers
The 5-position of the pyrrolidinone ring in this compound is a stereocenter, meaning the compound can exist as a racemic mixture of two enantiomers. The preparation of enantiomerically pure or enriched analogues is often crucial in drug development, as different stereoisomers can exhibit distinct pharmacological activities.
Asymmetric Synthesis is a primary approach to obtain chiral analogues. This can be achieved by starting from a chiral precursor, a strategy known as the "chiral pool" approach. nih.govacs.orgnih.gov For instance, enantiomerically pure 5-substituted pyrrolidin-2-ones can be synthesized from amino acids such as glutamic acid. By using either L-glutamic acid or D-glutamic acid, one can selectively prepare the desired enantiomer of the target compound.
Another powerful method is the use of stereoselective reactions , such as asymmetric hydrogenation or reduction of a suitable prochiral precursor. researchgate.net For example, a 5-(3-bromophenyl)-3-pyrrolin-2-one could be subjected to an asymmetric reduction to introduce the stereocenter at the 5-position with high enantioselectivity. This often involves the use of a chiral catalyst or reagent that directs the reaction to favor the formation of one enantiomer over the other.
The stereochemical outcome of these reactions is highly dependent on the choice of catalyst, reagents, and reaction conditions. The table below summarizes key approaches for preparing chiral analogues.
| Approach | Methodology | Key Feature | Outcome |
| Asymmetric Synthesis | Chiral Pool Synthesis | Use of enantiomerically pure starting materials (e.g., L- or D-glutamic acid) | Enantiomerically pure final product |
| Stereoselective Reaction | Asymmetric Reduction | Use of a chiral catalyst or reagent to induce stereoselectivity | Enantiomerically enriched final product |
The ability to control the stereochemistry of the 5-position, as well as any other stereocenters introduced during derivatization, is essential for the development of stereochemically defined and potentially more potent and selective drug candidates.
Advanced Spectroscopic and Structural Elucidation
X-ray Crystallography for Solid-State Structure Determination
While a dedicated crystal structure for the isolated "5-(3-Bromophenyl)pyrrolidin-2-one" is not prominently available in the cited literature, analysis of more complex molecules incorporating this specific chemical moiety provides critical structural insights. A study on 1-[6-bromo-2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one, which contains the core structure of interest, reveals significant details about the pyrrolidin-2-one ring. nih.gov
Research Findings:
Ring Conformation: In the solid state, the five-membered pyrrolidine (B122466) ring is not planar but adopts a distorted envelope conformation . nih.goviucr.org This conformation is a common feature for such five-membered ring systems.
Intermolecular Interactions: The crystal packing is stabilized by a network of intermolecular hydrogen bonds, including N—H⋯O, C—H⋯O, and C—H⋯Br interactions, which link the molecules into a three-dimensional array. nih.gov
Crystallographic Data: The analysis of the derivative compound provided detailed crystallographic parameters, which are essential for defining the unit cell of the crystal. nih.gov
The table below summarizes the crystallographic data obtained for the derivative containing the "this compound" moiety. nih.gov
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 10.8691 (8) |
| b (Å) | 9.4578 (7) |
| c (Å) | 17.7217 (14) |
| β (°) ** | 104.364 (3) |
| Volume (ų) ** | 1764.8 (2) |
| Z (molecules/unit cell) | 4 |
This data pertains to the derivative 1-[6-bromo-2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
While X-ray crystallography defines the structure in the solid state, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure, conformation, and stereochemistry of molecules in solution. ipb.ptnih.gov Advanced, multi-dimensional NMR techniques are essential for unambiguously assigning proton (¹H) and carbon (¹³C) signals and for mapping out the spatial relationships between atoms.
For a molecule like "this compound," these techniques can differentiate between diastereotopic protons within the pyrrolidine ring and determine the preferred conformation of the ring and the orientation of the bromophenyl substituent relative to it.
Research Methodologies:
Structural Connectivity: Two-dimensional experiments like COSY (Correlation Spectroscopy) are used to establish proton-proton (H-H) coupling networks, identifying adjacent protons. HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon-hydrogen pairs, while HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) C-H correlations, which together help build the carbon skeleton. ipb.pt
Stereochemical and Conformational Analysis: The Nuclear Overhauser Effect (NOE) is paramount for determining stereochemistry and conformation. The NOE arises between protons that are close in space, regardless of whether they are connected through bonds. A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment maps these through-space interactions, allowing for the determination of the relative orientation of substituents and the conformation of the pyrrolidinone ring in the solution phase. iitmandi.ac.in
The following table outlines key advanced NMR experiments and their application to the structural analysis of "this compound."
| NMR Technique | Primary Application in Structural Analysis |
| COSY | Identifies ¹H-¹H spin-spin coupling networks to map out proton connectivity within the pyrrolidine ring. |
| HSQC | Correlates each proton to its directly attached ¹³C atom for unambiguous carbon assignment. |
| HMBC | Establishes long-range ¹H-¹³C correlations to connect molecular fragments and confirm substituent position. |
| NOESY/ROESY | Detects through-space correlations to determine the 3D structure, including ring conformation and the spatial relationship between the phenyl ring and the lactam ring. iitmandi.ac.in |
Chiroptical Spectroscopy (Vibrational Circular Dichroism, Electronic Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Assignment
"this compound" possesses a chiral center at the C5 position, meaning it can exist as two non-superimposable mirror images known as enantiomers: (R)- and (S)-5-(3-Bromophenyl)pyrrolidin-2-one. Chiroptical spectroscopy techniques are the primary methods used to determine the absolute configuration of such chiral molecules in solution. bruker.comwikipedia.org These methods rely on the differential interaction of chiral molecules with left and right circularly polarized light. jascoinc.com
The standard approach involves measuring the experimental chiroptical spectrum and comparing it to a spectrum predicted theoretically using quantum chemical calculations (typically Density Functional Theory, DFT) for a known configuration (e.g., the R-enantiomer). A match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration. wikipedia.orgrsc.org
Key Chiroptical Techniques:
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized light in the infrared region, corresponding to molecular vibrations. wikipedia.org It is highly sensitive to the three-dimensional arrangement of atoms and provides a rich fingerprint of a molecule's stereochemistry, making it a powerful tool for absolute configuration determination. bruker.comjascoinc.com
Electronic Circular Dichroism (ECD): ECD is the differential absorption of circularly polarized light in the UV-Visible region, corresponding to electronic transitions. libretexts.org The carbonyl group (C=O) in the pyrrolidin-2-one ring acts as a chromophore, making ECD a suitable technique for analysis. libretexts.orgscispace.com
Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of the wavelength of light. wikipedia.orgkud.ac.in The variation in rotation near an absorption band, known as the Cotton effect, is characteristic of the molecule's absolute configuration. libretexts.org
This table summarizes the chiroptical techniques used for absolute configuration assignment.
| Technique | Phenomenon Measured | Application |
| Vibrational Circular Dichroism (VCD) | Differential absorption of circularly polarized IR light by molecular vibrations. jascoinc.com | Provides a detailed stereochemical fingerprint for absolute configuration assignment. wikipedia.org |
| Electronic Circular Dichroism (ECD) | Differential absorption of circularly polarized UV-Vis light by electronic transitions. | Determines absolute configuration based on the signs of Cotton effects of chromophores. libretexts.org |
| Optical Rotatory Dispersion (ORD) | Variation of optical rotation with the wavelength of light. kud.ac.in | Assigns absolute configuration by analyzing the positive or negative nature of the Cotton effect curve. libretexts.org |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT) and ab initio calculations provide a framework for modeling the behavior of electrons and nuclei within a molecule, allowing for the prediction of various chemical and physical properties.
The electronic structure of a molecule dictates its reactivity and physical properties. Key aspects of the electronic structure include the distribution of electrons, the energies of molecular orbitals, and the electrostatic potential.
HOMO-LUMO Gaps: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. ajchem-a.com A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For aromatic and heterocyclic compounds, this gap is a significant parameter. researchgate.net Theoretical calculations using DFT can predict these energy levels and the resulting gap. For a molecule like 5-(3-bromophenyl)pyrrolidin-2-one, the HOMO is expected to be localized primarily on the electron-rich bromophenyl ring, while the LUMO may be distributed over the pyrrolidinone ring and the aromatic system.
Molecular Electrostatic Potential (MEP): A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.netresearchgate.net This is invaluable for predicting how a molecule will interact with other molecules, such as substrates or biological receptors. mdpi.com In an MEP map, negative potential regions (typically colored red or yellow) indicate areas with a high electron density, such as around the oxygen atom of the carbonyl group and the bromine atom. Positive potential regions (typically colored blue) indicate areas of lower electron density, such as around the hydrogen atoms, particularly the N-H proton of the lactam. researchgate.netresearchgate.net
Natural Bond Orbital (NBO) Analysis: Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule. wikipedia.orgwisc.edu It partitions the complex molecular wavefunction into localized orbitals that correspond to the intuitive concepts of core electrons, lone pairs, and bonds. wikipedia.orgwisc.edu NBO analysis can reveal information about hybridization, charge distribution, and delocalization effects arising from interactions between filled and empty orbitals. researchgate.netresearchgate.net For this compound, NBO analysis would quantify the nature of the C-Br, C-N, and C=O bonds and the delocalization of electron density between the phenyl ring and the pyrrolidinone moiety.
Table 1: Hypothetical Electronic Properties of this compound This table presents expected values based on typical calculations for similar molecules and should be confirmed by specific DFT calculations for the named compound.
| Parameter | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | ~ -6.5 eV | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. |
| LUMO Energy | ~ -1.5 eV | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. |
| HOMO-LUMO Gap | ~ 5.0 eV | Indicator of chemical reactivity and kinetic stability. |
| Dipole Moment | ~ 3.5 D | Measure of the overall polarity of the molecule. |
Molecules are not static entities; they can adopt various three-dimensional arrangements or conformations. Conformational analysis aims to identify the most stable conformations and the energy barriers between them. This is often achieved by mapping the potential energy surface (PES) of the molecule as a function of its rotatable bonds. longdom.orgmdpi.com
For this compound, the key conformational flexibility lies in the rotation of the bromophenyl group relative to the pyrrolidinone ring and the puckering of the five-membered pyrrolidinone ring itself. nih.gov The pyrrolidinone ring typically adopts envelope or twisted conformations. nih.gov A potential energy surface scan, where the dihedral angle between the two rings is systematically varied, would reveal the energy minima corresponding to stable conformers and the transition states connecting them. The presence of the bulky bromine atom at the meta position will influence the preferred orientation of the phenyl ring to minimize steric hindrance.
Computational chemistry is instrumental in elucidating the step-by-step mechanism of chemical reactions. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction pathway can be mapped out. nih.gov
The synthesis of pyrrolidinones can proceed through various routes, including cyclization reactions. rsc.orgorganic-chemistry.orgorganic-chemistry.org For the formation of this compound, a possible pathway could involve the cyclization of a precursor molecule. chemicalbook.com Theoretical calculations can be used to model this process, identifying the transition state for the ring-closing step. The activation energy, determined by the energy difference between the reactant and the transition state, provides insight into the reaction rate. DFT calculations can also explore alternative reaction pathways to determine the most favorable one. researchgate.netnih.govcore.ac.uk
Molecular Docking Studies of Analogues with Macromolecular Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as a protein or a nucleic acid. amazonaws.comnih.gov This method is widely used in drug discovery to understand the binding mode of potential drug candidates. While the ultimate goal is often to predict biological effect, the core of docking analysis focuses on the non-covalent interactions that stabilize the ligand-receptor complex.
For analogues of this compound, docking studies can reveal how this chemical scaffold interacts with the active site of a protein. The binding interactions typically include:
Hydrogen Bonds: The carbonyl oxygen of the pyrrolidinone ring can act as a hydrogen bond acceptor, while the N-H group can act as a hydrogen bond donor.
Hydrophobic Interactions: The phenyl ring provides a large hydrophobic surface that can interact with nonpolar residues in the protein's binding pocket.
Halogen Bonds: The bromine atom can participate in halogen bonding, a specific type of non-covalent interaction with electron-rich atoms like oxygen or nitrogen.
π-π Stacking: The aromatic phenyl ring can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.
Docking simulations calculate a binding affinity or score, which is an estimate of the strength of the interaction. nih.gov The analysis of the docked pose provides a visual representation of these interactions at the atomic level. researchgate.net
Table 2: Illustrative Binding Interactions of a Pyrrolidinone Analogue in a Protein Active Site This table is a generalized representation of potential interactions and is not specific to a particular protein.
| Interaction Type | Ligand Moiety Involved | Potential Interacting Amino Acid Residue |
|---|---|---|
| Hydrogen Bond (Acceptor) | Carbonyl Oxygen | Serine, Threonine, Tyrosine |
| Hydrogen Bond (Donor) | Lactam N-H | Aspartate, Glutamate |
| Hydrophobic Interaction | Phenyl Ring | Leucine, Isoleucine, Valine |
| Halogen Bond | Bromine Atom | Carbonyl Oxygen of peptide backbone |
| π-π Stacking | Phenyl Ring | Phenylalanine, Tyrosine, Tryptophan |
Spectroscopic Property Prediction
Quantum chemical calculations can predict various spectroscopic properties, which can be compared with experimental data to confirm the structure of a synthesized compound. scielo.org.za
NMR Spectra: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. researchgate.net These predicted spectra can aid in the assignment of experimental signals and can be particularly useful for distinguishing between different isomers or conformers. semanticscholar.org
IR Spectra: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can compute the vibrational frequencies and their corresponding intensities, generating a theoretical IR spectrum. scielo.org.za This can be used to identify the characteristic vibrational bands, such as the C=O stretch of the lactam and the various C-H and C-C vibrations of the aromatic and pyrrolidinone rings.
UV-Vis Spectra: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Time-dependent DFT (TD-DFT) is a common method used to predict the absorption wavelengths (λ_max) and oscillator strengths of these transitions. nih.govmdpi.com For this compound, the UV-Vis spectrum is expected to be dominated by π-π* transitions within the bromophenyl ring.
Table 3: Predicted Spectroscopic Data for this compound These are representative values and would need to be calculated specifically for the compound.
| Spectroscopy Type | Predicted Data |
|---|---|
| ¹H NMR | Aromatic protons (δ 7.0-7.5 ppm), Pyrrolidinone protons (δ 2.0-4.0 ppm), N-H proton (δ ~7.5 ppm, broad) |
| ¹³C NMR | Carbonyl carbon (δ ~175 ppm), Aromatic carbons (δ 110-140 ppm), Pyrrolidinone carbons (δ 20-60 ppm) |
| IR | N-H stretch (~3200 cm⁻¹), C=O stretch (~1680 cm⁻¹), Aromatic C=C stretches (1450-1600 cm⁻¹) |
| UV-Vis (λ_max) | ~210 nm and ~265 nm |
Research Applications and Chemical Utility of 5 3 Bromophenyl Pyrrolidin 2 One
Versatile Building Block in the Synthesis of Complex Organic Molecules
The structural framework of 5-(3-bromophenyl)pyrrolidin-2-one makes it a highly valuable and versatile building block in the field of organic synthesis. The pyrrolidinone core is a common motif in a multitude of biologically active natural products and pharmaceutical agents. rsc.orgnih.govmdpi.com The strategic placement of a bromophenyl group and a lactam functionality within the same molecule provides two distinct points for chemical modification, allowing for the divergent synthesis of complex molecular structures.
The bromine atom on the phenyl ring serves as a key functional handle for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. Most notably, it is an ideal substrate for transition metal-catalyzed cross-coupling reactions. For instance, Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions can be employed to introduce a diverse range of substituents at this position. This capability allows for the systematic modification of the aryl portion of the molecule, which is a common strategy in medicinal chemistry for optimizing the pharmacological profile of a lead compound.
Simultaneously, the lactam ring offers numerous possibilities for synthetic transformations. The amide bond can be hydrolyzed to reveal a γ-amino acid, which can be further derivatized or incorporated into peptide chains. The carbonyl group of the lactam can undergo reduction to yield the corresponding pyrrolidine (B122466), a scaffold that is also ubiquitous in bioactive compounds. nih.gov Furthermore, the nitrogen atom of the lactam can be functionalized, and the alpha-carbon to the carbonyl can be a site for enolate chemistry, enabling the introduction of additional substituents. The combination of these reactive sites makes this compound a powerful precursor for creating elaborate molecules with potential applications in drug discovery and natural product synthesis. mdpi.comnih.gov
Table 1: Potential Synthetic Transformations of this compound
| Reaction Type | Reagents and Conditions | Resulting Structure |
|---|---|---|
| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Biphenyl-substituted pyrrolidinone |
| Heck Coupling | Alkene, Pd catalyst, base | Alkenyl-substituted pyrrolidinone |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Alkynyl-substituted pyrrolidinone |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Amino-substituted pyrrolidinone |
| Lactam Reduction | LiAlH₄ or BH₃ | 5-(3-Bromophenyl)pyrrolidine |
Precursor for the Development of New Organic Materials
The unique electronic and structural features of this compound also position it as a promising precursor for the development of novel organic materials. The incorporation of heterocyclic and aromatic moieties into polymer backbones is a well-established strategy for tuning the properties of materials for specific applications, such as in electronics, photonics, and high-performance plastics.
The bromophenyl group is particularly significant in this context, as it enables the use of this compound as a monomer in polymerization reactions. For example, through polycondensation reactions like Suzuki or Yamamoto coupling, the bifunctional nature of a derivatized this compound could be exploited to create novel polymers. The resulting materials would feature the pyrrolidinone unit as a regularly repeating component of the polymer chain. The inherent polarity and hydrogen-bonding capability of the lactam functionality could impart desirable properties to the polymer, such as improved solubility, thermal stability, and specific interactions with other molecules or surfaces. For instance, the synthesis of poly(p-phenylene sulfide) from brominated aromatic precursors highlights a potential pathway for polymerization. researchgate.net By analogy, polymers incorporating the this compound scaffold could be synthesized, leading to materials with unique characteristics.
Furthermore, the pyrrolidinone ring itself can influence the macroscopic properties of a material. Its rigidity and defined stereochemistry can affect the packing and morphology of polymer chains, influencing properties like crystallinity and mechanical strength. The potential for these materials to be used in applications such as gas separation membranes, organic light-emitting diodes (OLEDs), or as functional coatings is an active area of research.
Table 2: Potential Material Properties Influenced by the Pyrrolidinone Moiety
| Property | Potential Influence of Pyrrolidinone Scaffold |
|---|---|
| Thermal Stability | The rigid ring structure can increase the glass transition temperature. |
| Solubility | The polar lactam group can enhance solubility in polar organic solvents. |
| Adhesion | Hydrogen bonding from the N-H group can improve adhesion to substrates. |
Ligand Design and Evaluation in Asymmetric Catalysis
Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is of paramount importance in the production of enantiomerically pure pharmaceuticals and fine chemicals. researchgate.net The design and synthesis of effective chiral ligands that can coordinate to a metal center and control the stereochemical outcome of a reaction is a central theme in this field. nih.govutexas.edu The pyrrolidine scaffold is considered a "privileged" structure in asymmetric catalysis, as it forms the basis of many highly successful ligands. researchgate.netnih.gov
The compound this compound serves as a valuable precursor for the synthesis of novel chiral ligands. The 5-aryl substituent provides a steric and electronic environment that can be fine-tuned. The lactam can be reduced to the corresponding 5-(3-bromophenyl)pyrrolidine. This resulting secondary amine is a key feature in many organocatalysts and ligands. nih.gov Furthermore, the bromine atom can be replaced with a phosphorus, sulfur, or other coordinating group through nucleophilic aromatic substitution or metal-catalyzed cross-coupling.
This synthetic flexibility allows for the creation of a variety of ligand architectures. For example, by introducing a phosphine (B1218219) group onto the phenyl ring and functionalizing the pyrrolidine nitrogen, one could generate bidentate P,N-ligands. These ligands are known to be effective in a range of asymmetric transformations, including hydrogenations, hydrosilylations, and allylic alkylations. The modular nature of the synthesis, starting from this compound, would allow for the rapid generation and evaluation of a library of related ligands to find the optimal catalyst for a specific reaction. The development of C2-symmetrical 2,5-disubstituted pyrrolidines has been a significant area of research, and 5-substituted pyrrolidinones are key intermediates in their synthesis. nih.gov
Conclusion and Future Research Directions
Summary of Current Research Landscape on Substituted Pyrrolidin-2-ones
The pyrrolidin-2-one ring system is a focal point of extensive research due to its presence in numerous bioactive molecules. researchgate.netrsc.org These scaffolds exhibit a wide range of biological activities, including antibacterial, anticancer, and antifungal properties. rsc.org The versatility of the pyrrolidin-2-one core allows for diverse substitutions, leading to a vast chemical space for drug discovery and development. nih.govnih.gov
Research has demonstrated that the substituents on the pyrrolidin-2-one ring significantly influence its biological activity. nih.gov For instance, the stereochemistry of substituents at the C-3 and C-4 positions can be crucial for activity, with the cis-configuration sometimes being preferred over the trans orientation. nih.gov Furthermore, substitutions at the C-2 and C-4 positions can affect the basicity and ring puckering, respectively, which in turn impacts the molecule's pharmacological efficacy. nih.gov The nitrogen atom of the pyrrolidine (B122466) ring is also a common site for modification, with a large percentage of FDA-approved drugs containing this scaffold being substituted at the N-1 position. nih.gov
While the broader class of substituted pyrrolidin-2-ones is well-studied, specific research focusing solely on 5-(3-Bromophenyl)pyrrolidin-2-one is less prevalent. This compound is often included in larger libraries for screening purposes or as an intermediate in the synthesis of more complex molecules. However, the presence of the bromophenyl group offers unique opportunities for further functionalization and exploration of its chemical and biological properties.
Identification of Under-Explored Synthetic Pathways
The synthesis of pyrrolidin-2-ones has been approached through various well-established methods. acs.orgnih.gov Common strategies include the cyclization of γ-amino acids or their esters, multicomponent reactions, and the functionalization of pre-existing pyrrolidin-2-one rings. acs.orgnih.govrsc.org The use of γ-butyrolactone as a starting material for lactamization is also a known route. researchgate.net
Despite the numerous available methods, certain synthetic avenues for preparing 5-aryl-substituted pyrrolidin-2-ones like this compound remain less explored. One such promising but less conventional approach involves the reaction of donor-acceptor cyclopropanes with primary amines. nih.govmdpi.com This method allows for the synthesis of 1,5-substituted pyrrolidin-2-ones through a Lewis acid-catalyzed ring-opening of the cyclopropane, followed by in situ lactamization and dealkoxycarbonylation. nih.govmdpi.com This strategy offers a high degree of modularity, enabling the introduction of various substituents on both the nitrogen and the C-5 position of the pyrrolidin-2-one ring.
Another under-explored pathway is the use of N-heterocyclic carbene (NHC)-catalyzed radical tandem cyclization reactions. rsc.org This transition-metal-free method provides a convenient and efficient route to highly functionalized 2-pyrrolidinones and demonstrates broad substrate scope and functional group compatibility. rsc.org Further investigation into these less conventional synthetic routes could lead to more efficient and versatile syntheses of this compound and its derivatives.
Potential for Novel Chemical Reactivity and Transformations
The chemical structure of this compound offers several sites for novel chemical transformations. The bromine atom on the phenyl ring is a key functional group that can participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions would allow for the introduction of a wide range of substituents at the meta-position of the phenyl ring, leading to a diverse library of new compounds with potentially interesting biological or material properties.
The pyrrolidin-2-one core itself also presents opportunities for novel reactivity. The amide bond can be activated under mild conditions, for instance, using a 2,2,2-trifluoroethyl iodonium (B1229267) salt, to facilitate conversion to other functional groups like esters. acs.org Furthermore, the α-position to the carbonyl group can be functionalized through enolate chemistry. acs.org The development of new catalytic systems, for example, utilizing iridium complexes for reductive [3+2] cycloadditions of amides, can lead to the synthesis of structurally complex pyrrolidines. acs.org Applying such modern synthetic methods to this compound could unlock new chemical space and lead to the discovery of novel reactivity patterns.
Opportunities for Advanced Computational and Spectroscopic Characterization
Advanced computational and spectroscopic techniques can provide deep insights into the structure, properties, and reactivity of this compound. Computational chemistry, including Density Functional Theory (DFT) calculations, can be employed to study reaction mechanisms, predict spectroscopic properties, and understand the conformational landscape of the molecule. nih.govrsc.orgresearchgate.net For instance, computational studies can elucidate the energetics of different synthetic pathways and predict the stereochemical outcomes of reactions. nih.gov
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography are essential for unambiguous structure determination. nih.govmdpi.com Advanced NMR techniques can provide detailed information about the conformation and dynamics of the pyrrolidin-2-one ring in solution. For chiral derivatives, chromatographic separation on chiral stationary phases, particularly those based on amylose, has proven effective for enantioseparation. epa.gov The combination of experimental data with computational modeling can lead to a comprehensive understanding of the structure-property relationships of this compound and its derivatives.
Future Prospects in Materials Science and Synthetic Methodologies
The unique properties of the pyrrolidin-2-one scaffold suggest potential applications for its derivatives in materials science. For example, polyvinylpyrrolidone, a polymer derived from 2-pyrrolidinone, is a well-known biocompatible material. researchgate.net The presence of the bromophenyl group in this compound opens up possibilities for its incorporation into polymers or other materials through polymerization or post-polymerization modification reactions. This could lead to the development of new materials with tailored properties for applications in areas such as drug delivery or as binders in battery technology. acs.org
From a synthetic methodology perspective, this compound can serve as a versatile building block for the synthesis of more complex molecules. mdpi.com The pyrrolidine ring is a common feature in many natural products and pharmaceuticals, and this compound provides a readily accessible starting material for their synthesis. nih.govnih.gov The development of new, efficient, and stereoselective methods for the synthesis and functionalization of this and other substituted pyrrolidin-2-ones will continue to be an active area of research, driven by the demand for novel compounds in various fields of science. rsc.orgresearchgate.net
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-(3-Bromophenyl)pyrrolidin-2-one, and how can reaction efficiency be improved?
- Answer : A key method involves ring-contraction reactions of piperidine derivatives under controlled conditions. For example, 1-(3-Bromophenyl)pyrrolidin-2-one was synthesized via deformylative functionalization of a piperidine precursor using iodine monochloride (ICl), achieving 56% yield . To optimize efficiency:
- Catalyst Screening : Test alternative catalysts (e.g., Lewis acids) to reduce side reactions.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance reaction rates compared to chlorinated solvents.
- Temperature Control : Maintain temperatures between 0–25°C to prevent decomposition of intermediates .
Q. How is this compound characterized structurally, and what analytical techniques are critical?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) are essential. For example:
- ¹H NMR : Peaks at δ 2.11 (quintet, 2H), 2.55 (t, 2H), and 7.73 (s, 1H) confirm pyrrolidinone and aryl substituents .
- ¹³C NMR : Key signals include δ 174.4 (carbonyl) and 140.7 (C-Br coupling) .
- HRMS : Exact mass confirmation (e.g., [M+H]+ = 240.0019) ensures molecular integrity .
Advanced Research Questions
Q. How do substituents on the phenyl ring influence the biological activity of pyrrolidin-2-one derivatives?
- Answer : Comparative studies with analogs (e.g., 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one) reveal:
- Methodology : Use molecular docking and ADMET profiling to predict substituent effects on target engagement and pharmacokinetics.
Q. What strategies resolve contradictions in spectral data interpretation for brominated pyrrolidinones?
- Answer : Discrepancies in NMR assignments (e.g., coupling constants for aryl protons) can arise from dynamic effects or impurities. Mitigation steps:
- Multi-Technique Validation : Cross-validate with IR (carbonyl stretch ~1700 cm⁻¹) and X-ray crystallography (if crystalline).
- Deuterated Solvent Screening : Compare NMR in CDCl₃ vs. DMSO-d6 to identify solvent-induced shifts .
- Computational Modeling : Density Functional Theory (DFT) simulations predict chemical shifts within ±0.5 ppm accuracy .
Q. How can regioselectivity be controlled during functionalization of this compound?
- Answer : Regioselectivity in cross-coupling (e.g., Suzuki-Miyaura) depends on:
- Catalyst Choice : Pd(PPh₃)₄ favors para-substitution on bromophenyl groups.
- Directing Groups : Introduce temporary groups (e.g., boronic esters) to steer reactivity at C-3 or C-4 positions.
- Microwave Irradiation : Accelerates reaction rates, reducing side-product formation .
Methodological Considerations for Data Reproducibility
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
